N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anticancer, antiviral, and antimicrobial properties . This particular compound features a benzimidazole core, which is fused with a benzyl group and an ethylbenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions . The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture. The resulting benzimidazole derivative is then further reacted with 2,5-dimethylbenzyl chloride and ethylbenzamide under basic conditions to yield the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction parameters. The industrial process may also include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, viral replication, and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide stands out due to its unique combination of a benzimidazole core with a 2,5-dimethylbenzyl group and an ethylbenzamide moiety.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C25H25N3O/c1-18-12-13-19(2)21(16-18)17-28-23-11-7-6-10-22(23)27-24(28)14-15-26-25(29)20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,26,29) |
InChI Key |
JJQFRPBELXKZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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